1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)
Brand Name:
Vulcanchem
CAS No.:
125093-38-1
VCID:
VC20860620
InChI:
InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H
SMILES:
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]
Molecular Formula:
C26H32N4+2
Molecular Weight:
654.4 g/mol
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)
CAS No.: 125093-38-1
Cat. No.: VC20860620
Molecular Formula: C26H32N4+2
Molecular Weight: 654.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125093-38-1 |
|---|---|
| Molecular Formula | C26H32N4+2 |
| Molecular Weight | 654.4 g/mol |
| IUPAC Name | 1-[6-(4-amino-2-methylquinolin-1-ium-1-yl)hexyl]-2-methylquinolin-1-ium-4-amine;diiodide |
| Standard InChI | InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H |
| Standard InChI Key | LINDRLLQNAMAOH-UHFFFAOYSA-P |
| SMILES | CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
| Canonical SMILES | CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator